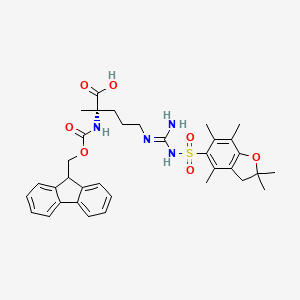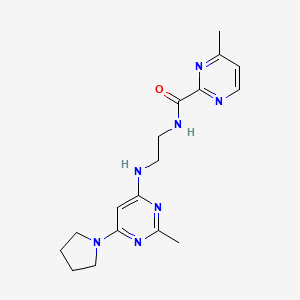
Fmoc-alpha-ME-L-arg(pbf)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-alpha-ME-L-arg(pbf)-OH is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-ME-L-arg(pbf)-OH typically involves the protection of the amino and guanidino groups of L-arginine. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino group. The synthesis process involves multiple steps, including the activation of the carboxyl group and the coupling of the protected arginine with other amino acids or peptides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-alpha-ME-L-arg(pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the Pbf group.
Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-alpha-ME-L-arg(pbf)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes.
Biology
In biological research, peptides synthesized using this compound are used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
Peptides synthesized from this compound are explored for their potential therapeutic applications, including as drugs for various diseases.
Industry
In the pharmaceutical industry, this compound is used to produce peptide-based drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of peptides synthesized using Fmoc-alpha-ME-L-arg(pbf)-OH depends on their specific sequences and targets. Generally, these peptides interact with proteins, enzymes, or receptors, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-L-arg(pbf)-OH
- Fmoc-D-arg(pbf)-OH
- Fmoc-alpha-ME-D-arg(pbf)-OH
Uniqueness
Fmoc-alpha-ME-L-arg(pbf)-OH is unique due to its specific stereochemistry and protective groups, which make it particularly useful in peptide synthesis. Its ability to form stable peptide bonds and its compatibility with various deprotection and coupling reagents make it a preferred choice in many research and industrial applications.
Propiedades
Número CAS |
154445-77-9; 2124196-74-1 |
|---|---|
Fórmula molecular |
C35H42N4O7S |
Peso molecular |
662.8 |
Nombre IUPAC |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)30(22(3)27-18-34(4,5)46-29(20)27)47(43,44)39-32(36)37-17-11-16-35(6,31(40)41)38-33(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H3,36,37,39)/t35-/m0/s1 |
Clave InChI |
LGZOZEWWSDOJFL-DHUJRADRSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate](/img/structure/B2896498.png)


![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)


![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)


![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
